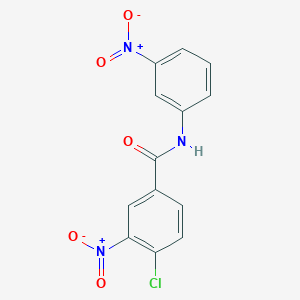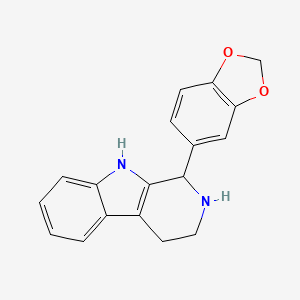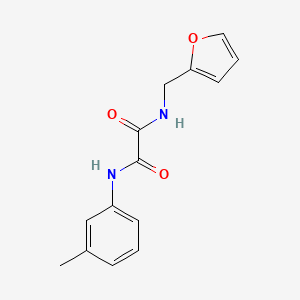
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide, also known as NS3694, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aryl or alkyl group. NS3694 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels or carbonic anhydrase IX. In the case of voltage-gated sodium channels, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide binds to the channel protein and inhibits its activity, thereby reducing the generation and propagation of action potentials in neurons. In the case of carbonic anhydrase IX, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide binds to the enzyme and inhibits its activity, thereby reducing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the target and the concentration of the compound. In neurons, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to reduce the firing rate and excitability of neurons, which can have therapeutic applications in the treatment of epilepsy and other neurological disorders. In cancer cells, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cells, which can have therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its well-defined chemical structure, and its availability from commercial sources. However, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability under certain conditions.
Direcciones Futuras
There are several future directions for the study of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide, including the development of new analogs with improved potency and selectivity for specific targets, the investigation of its potential therapeutic applications in other areas such as cardiovascular disease and inflammation, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide as a lead compound for the development of new drugs with similar chemical structures and biological activities is an area of ongoing research.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition has been shown to have potential therapeutic applications in the treatment of epilepsy and other neurological disorders.
In cancer research, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer.
In drug discovery, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been used as a lead compound for the development of new drugs with similar chemical structures and biological activities. This approach, known as structure-activity relationship (SAR) analysis, has been used to identify compounds with improved potency and selectivity for specific targets.
Propiedades
IUPAC Name |
4-methyl-N-(3-propan-2-yloxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-11(2)17-10-4-9-14-18(15,16)13-7-5-12(3)6-8-13/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOBROAHXCAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(propan-2-yloxy)propyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)

![4-{2-(benzoylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4758604.png)


![methyl (5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4758620.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4758628.png)
![7-(4-ethoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4758647.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4758657.png)
![N'-[1-(4-tert-butylphenyl)-4-chlorobutylidene]-2,2-dichloro-1-methylcyclopropanecarbohydrazide](/img/structure/B4758661.png)
![2-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4758664.png)
![6-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4758665.png)
![3-{[5-(4-chloro-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4758672.png)